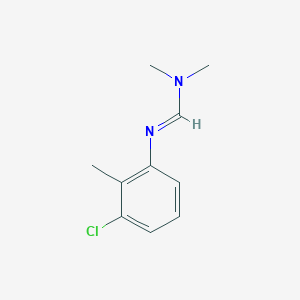
N/'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group substituted with a 3-chloro-o-tolyl group and two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- typically involves the reaction of 3-chloro-o-toluidine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-o-toluidine and dimethylformamide dimethyl acetal.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 60-80°C.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamidine group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl-.
Reduction: Primary amines derived from the reduction of the formamidine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar 3-chloro-2-methylphenyl group.
Pigment Yellow 93: Contains a 3-chloro-o-tolyl group and is used in the dye industry.
Uniqueness
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the formamidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
13181-62-9 |
|---|---|
Fórmula molecular |
C10H13ClN2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
N'-(3-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8-9(11)5-4-6-10(8)12-7-13(2)3/h4-7H,1-3H3 |
Clave InChI |
LHINIZHABFWJGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CN(C)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)N=CN(C)C |
Sinónimos |
N'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















